(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide
Description
(E)-N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzodioxole moiety, a furan ring, and a 3-hydroxypropyl chain. The benzodioxole group (C₇H₆O₂) is a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
(E)-N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14(12-3-5-15-16(10-12)23-11-22-15)7-8-18-17(20)6-4-13-2-1-9-21-13/h1-6,9-10,14,19H,7-8,11H2,(H,18,20)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNULBQACDHNEL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C=CC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)/C=C/C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide, identified by CAS number 1421586-98-2, is a compound of interest due to its potential biological activities, particularly in anticancer research. This article delves into its synthesis, biological activities, and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.32 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a furan ring, which are known to contribute to various biological activities.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Introduction of the hydroxypropyl group via nucleophilic substitution.
- Formation of the acrylamide through amide bond formation techniques.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural components can inhibit cancer cell proliferation effectively:
The anticancer mechanisms explored include:
- EGFR inhibition : Compounds targeting EGFR have shown promise in reducing tumor growth.
- Apoptosis induction : Assessment via annexin V-FITC staining indicates that these compounds can trigger apoptosis in cancer cells.
- Cell cycle arrest : Analysis reveals that these compounds can cause cell cycle disruption, leading to increased apoptosis.
Other Biological Activities
In addition to anticancer effects, the compound may also exhibit:
- Anti-inflammatory properties : Related compounds have shown the ability to inhibit pro-inflammatory mediators.
- Antimicrobial activity : Some derivatives have demonstrated efficacy against various pathogens.
Case Studies
A notable study highlighted the synthesis and biological evaluation of several benzo[d][1,3]dioxole derivatives, including this compound. The results indicated that modifications to the structure significantly influenced their potency against different cancer cell lines.
Example Case Study Results
| Compound | Structure Modification | Anticancer Activity (IC50 µM) |
|---|---|---|
| Compound X | Methyl at C–3 position | <0.01 |
| Compound Y | Methoxy at C–6 position | 0.229 - 0.996 |
These findings suggest that fine-tuning the chemical structure can lead to enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several acrylamide derivatives reported in the literature. Below is a comparative analysis based on molecular features, synthesis, and biological activities:
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
*Calculated molecular weight based on formula C₁₇H₂₁NO₄.
Key Structural Differences
N-Substituent: The target compound’s 3-hydroxypropyl group enhances hydrophilicity compared to the hydrophobic 3-phenylpropyl in Compound 15 . This may improve aqueous solubility and reduce hepatotoxicity risks, as seen in anti-obesity analogs with hydroxylated side chains .
Acrylamide Substituent :
- The furan-2-yl group in the target compound differs from the benzodioxole in Compounds 15 and 14. Furan’s lower aromaticity may reduce metabolic stability but increase reactivity toward electrophilic targets .
Biological Activity: Compound 15’s chemopreventive activity suggests benzodioxole acrylamides inhibit carcinogenesis pathways, possibly through antioxidant or anti-inflammatory mechanisms . The anti-obesity effects of the 4-hydroxyphenethyl analog () highlight the importance of hydroxylated N-substituents in lipid metabolism regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
